molecular formula C20H21N3O3 B11052899 3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide

3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide

Katalognummer B11052899
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: XFMQQNVKBQFLRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure It belongs to the class of heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. The final product is obtained through purification techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-dimethyl-6-(4-methylbenzoyl)-3-cyclohexene-1-carboxylic acid
  • 3-thiazolylcoumarin derivatives
  • Cycloalkanes

Uniqueness

3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and heterocyclic structure makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C20H21N3O3

Molekulargewicht

351.4 g/mol

IUPAC-Name

6-(3-methoxyphenyl)-3,4-dimethyl-2-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-13-17(19(24)21-15-9-5-4-6-10-15)18(22-20(25)23(13)2)14-8-7-11-16(12-14)26-3/h4-12,18H,1-3H3,(H,21,24)(H,22,25)

InChI-Schlüssel

XFMQQNVKBQFLRY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.